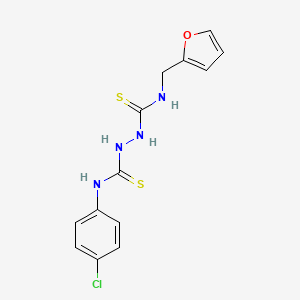
N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide (abbreviated as CFT) is a chemical compound that has gained attention in scientific research due to its potential as an anti-cancer agent. CFT was first synthesized in 2005 by a team of researchers at the University of Karachi, Pakistan. Since then, numerous studies have been conducted to explore its properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide induces oxidative stress in cancer cells, leading to DNA damage and ultimately cell death. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide inhibits the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is that it has shown promising anti-cancer activity in vitro. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is relatively easy to synthesize in the laboratory. However, one limitation of N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its anti-cancer activity.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide. One area of interest is to further investigate its mechanism of action and optimize its anti-cancer activity. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide could be studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain enzymes involved in inflammation. Finally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide could be studied for its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(4-chlorophenyl)-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(furan-2-ylmethylcarbamothioylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS2/c14-9-3-5-10(6-4-9)16-13(21)18-17-12(20)15-8-11-2-1-7-19-11/h1-7H,8H2,(H2,15,17,20)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODHJIVBWWCNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NNC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(furan-2-ylmethyl)hydrazine-1,2-dicarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115314.png)
![4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4115316.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)
![N-butyl-N-ethyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4115334.png)
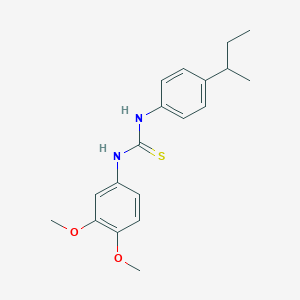
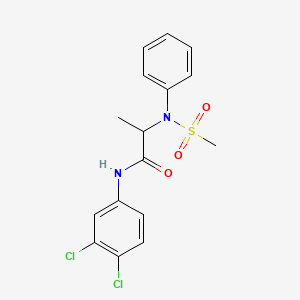
![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)
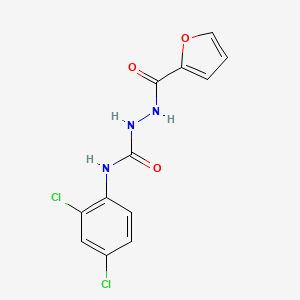
![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B4115365.png)
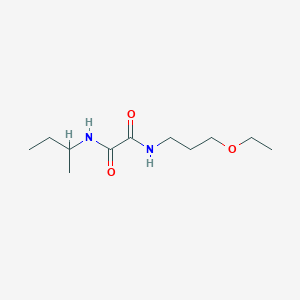
![N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4115398.png)
![1-(4-ethylphenyl)-7-fluoro-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115403.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4115409.png)